molecular formula C10H10Cl2O2 B14687198 Methyl 2,3-dichloro-3-phenylpropanoate CAS No. 35115-84-5

Methyl 2,3-dichloro-3-phenylpropanoate

Cat. No.: B14687198
CAS No.: 35115-84-5
M. Wt: 233.09 g/mol
InChI Key: YOWWUZLQXXBDBP-UHFFFAOYSA-N
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Description

Methyl 2,3-dichloro-3-phenylpropanoate is an organic compound with the molecular formula C10H10Cl2O2. It is a derivative of phenylpropanoic acid, where the hydrogen atoms at positions 2 and 3 of the propanoate chain are replaced by chlorine atoms. This compound is of interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,3-dichloro-3-phenylpropanoate typically involves the chlorination of methyl 3-phenylpropanoate. This can be achieved through a multi-step process:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for the addition of reagents and control of reaction conditions is common to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-dichloro-3-phenylpropanoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as hydroxide ions (OH-), amines (NH2R), or thiols (SHR).

    Reduction: The compound can be reduced to form methyl 3-phenylpropanoate using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidation of the compound can lead to the formation of carboxylic acids or ketones depending on the conditions and reagents used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

    Nucleophilic Substitution: Formation of substituted phenylpropanoates.

    Reduction: Formation of methyl 3-phenylpropanoate.

    Oxidation: Formation of phenylacetic acid or benzaldehyde derivatives.

Scientific Research Applications

Methyl 2,3-dichloro-3-phenylpropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2,3-dichloro-3-phenylpropanoate involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modification of enzyme activity. The phenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,3-dibromo-3-phenylpropanoate: Similar structure but with bromine atoms instead of chlorine.

    Methyl 3-phenylpropanoate: Lacks the chlorine atoms, making it less reactive in nucleophilic substitution reactions.

    Methyl 2,3-dichloro-3-methylpropanoate: Similar structure but with a methyl group instead of a phenyl group.

Uniqueness

Methyl 2,3-dichloro-3-phenylpropanoate is unique due to the presence of both chlorine atoms and a phenyl group, which confer distinct reactivity and binding properties. The combination of these functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

CAS No.

35115-84-5

Molecular Formula

C10H10Cl2O2

Molecular Weight

233.09 g/mol

IUPAC Name

methyl 2,3-dichloro-3-phenylpropanoate

InChI

InChI=1S/C10H10Cl2O2/c1-14-10(13)9(12)8(11)7-5-3-2-4-6-7/h2-6,8-9H,1H3

InChI Key

YOWWUZLQXXBDBP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(C1=CC=CC=C1)Cl)Cl

Origin of Product

United States

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